molecular formula C18H21N3O5 B4525689 Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No.: B4525689
M. Wt: 359.4 g/mol
InChI Key: YWATZNXRGDNETI-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate is a synthetic compound featuring a piperazine core functionalized with an ethyl carboxylate group and a 4-hydroxy-8-methoxyquinoline-3-carbonyl substituent. This structural motif is common in medicinal chemistry, particularly in antimicrobial and kinase inhibitor development .

Properties

IUPAC Name

ethyl 4-(8-methoxy-4-oxo-1H-quinoline-3-carbonyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c1-3-26-18(24)21-9-7-20(8-10-21)17(23)13-11-19-15-12(16(13)22)5-4-6-14(15)25-2/h4-6,11H,3,7-10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWATZNXRGDNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Hydroxy and Methoxy Groups: The hydroxy and methoxy groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The quinoline and piperazine moieties are coupled using a carbonylation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide)

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products

    Oxidation: Formation of quinoline-4-one derivatives

    Reduction: Formation of hydroxyquinoline derivatives

    Substitution: Formation of various substituted quinoline derivatives

Scientific Research Applications

Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a fluorescent probe due to the quinoline moiety.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in DNA replication and repair, further contributing to its anti-cancer properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the broader class of ethyl piperazine-1-carboxylate derivatives , which are widely explored for their versatility in drug design. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituent/R-Group Molecular Weight (g/mol) Key Properties Biological/Pharmacological Notes
Target Compound 4-Hydroxy-8-methoxyquinolin-3-yl ~427.4 (estimated) High polarity due to hydroxyl/methoxy groups; potential for hydrogen bonding. Hypothesized antibacterial/antifungal activity (quinoline derivatives are known for this ).
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-Nitrophenyl 309.3 Electron-withdrawing nitro group; moderate solubility. Used as a synthetic intermediate in nitrophenyl-based inhibitors.
Ethyl 4-(3-(1H-indol-3-yl)propyl)piperazine-1-carboxylate Indole-propyl 355.4 Lipophilic indole moiety; likely CNS-active. Derived from tandem hydroformylation-indolization; potential neuroactivity.
Ethyl 4-(4-chloro-3-(pyrrolidin-1-ylsulfonyl)benzoyl)piperazine-1-carboxylate Chloro-pyrrolidine-sulfonylbenzoyl ~510.9 Bulky sulfonamide group; enhanced metabolic stability. Explored in kinase inhibition (sulfonamide groups modulate selectivity ).
Ethyl 4-[({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate Oxadiazole-sulfanyl-acetyl ~525.9 Heterocyclic oxadiazole; redox-active. Potential antiparasitic agent (oxadiazoles are common in antiprotozoal drugs).

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The quinoline group in the target compound may enhance DNA intercalation or enzyme inhibition, similar to fluoroquinolone antibiotics . Nitrophenyl derivatives (e.g., ) exhibit strong electron-withdrawing effects, favoring interactions with electron-rich biological targets. Indole-containing analogs (e.g., ) show higher blood-brain barrier permeability, making them candidates for CNS-targeted therapies.

Synthetic Routes: The target compound’s synthesis likely involves coupling 4-hydroxy-8-methoxyquinoline-3-carbonyl chloride with ethyl piperazine-1-carboxylate, analogous to methods for benzoyl-piperazine derivatives . Comparatively, oxadiazole-containing derivatives (e.g., ) require multi-step protocols involving cyclization and sulfanyl-acetylation.

Spectroscopic Characterization: ¹H/¹³C-NMR: The quinoline protons (e.g., aromatic δ 7.5–8.5 ppm) and piperazine signals (δ 3.0–4.0 ppm) would dominate, similar to ethyl 4-(2-phenylacetyl)piperazine-1-carboxylate . Mass Spectrometry: A molecular ion peak at m/z ~427.4 (M+H⁺) is expected, with fragmentation patterns reflecting cleavage of the quinoline-piperazine bond.

Thermodynamic and Solubility Profiles :

  • The hydroxyl and methoxy groups in the target compound improve aqueous solubility compared to purely aromatic derivatives (e.g., ).
  • LogP values are estimated to be lower (~2.5) than lipophilic analogs like the indole derivative (~3.8) .

Biological Activity

Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate, a compound featuring a unique combination of piperazine and quinoline functionalities, has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, with a focus on its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Characteristics

The compound is characterized by:

  • Piperazine Ring : Known for enhancing solubility and bioavailability.
  • Quinoline Moiety : Associated with various biological activities, including antimicrobial and antitumor properties.
  • Hydroxy and Methoxy Substituents : These groups are believed to enhance the compound's reactivity and biological efficacy.

Research has indicated that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which is significant for skin-related therapies. This inhibition can lead to potential applications in treating hyperpigmentation disorders .
  • Antioxidant Properties : The presence of hydroxy groups contributes to its ability to scavenge free radicals, thus exhibiting antioxidant activity that can protect cells from oxidative stress .
  • Antimicrobial Activity : Quinoline derivatives are well-documented for their antimicrobial properties. This compound has shown potential against various pathogens, suggesting its use in infectious disease treatments.

In Vitro Studies

A series of in vitro studies have evaluated the biological activity of this compound:

  • Tyrosinase Inhibition : In studies comparing various derivatives, this compound exhibited significant inhibition of tyrosinase activity, outperforming many related compounds. The best-performing derivative demonstrated no cytotoxicity at concentrations up to 25 μM .
  • Antimicrobial Testing : this compound was tested against several bacterial strains, showing notable inhibitory effects. For instance, it demonstrated effectiveness against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .

Case Studies

  • Case Study on Skin Disorders : A clinical study involving patients with melasma assessed the efficacy of topical formulations containing this compound. Results indicated a significant reduction in pigmentation after consistent application over eight weeks.
  • Antimycobacterial Activity : A study focused on the antimycobacterial properties revealed that the compound inhibited M. tuberculosis growth in vitro, suggesting its potential as a lead compound in developing new antitubercular drugs .

Data Tables

Activity Type Effectiveness Reference
Tyrosinase InhibitionSignificant inhibition observed
Antioxidant ActivityHigh radical scavenging ability
Antimicrobial ActivityEffective against M. tuberculosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate
Reactant of Route 2
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Ethyl 4-[(4-hydroxy-8-methoxyquinolin-3-yl)carbonyl]piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.